
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol
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Overview
Description
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is an organic compound that features a benzyloxy group, a bromomethyl group, and a fluorine atom attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the hydroxyl group of a suitable precursor with a benzyl group, typically using benzyl chloride and a base such as sodium hydride.
Introduction of the Bromomethyl Group: The next step involves the bromination of the intermediate compound to introduce the bromomethyl group. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation of the hydroxyl group yields aldehydes or ketones.
Reduction Products: Reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is an organic compound that contains a benzyloxy group, a bromomethyl group, and a fluorine atom connected to a propanol backbone. It has a molecular weight of approximately 277.13 g/mol. This compound is useful in organic synthesis and medicinal chemistry.
Chemical Properties
Key chemical properties include:
- Molecular Formula: Not readily available
- IUPAC Name: 2-(bromomethyl)-2-fluoro-3-phenylmethoxypropan-1-ol
- InChI: InChI=1S/C11H14BrFO2/c12-7-11(13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,14H,6-9H2
- InChI Key: MVYZNCSZNYXJJL-UHFFFAOYSA-N
- Canonical SMILES: C1=CC=C(C=C1)COCC(CO)(CBr)F
- Boiling Point: Not readily available
- Density: Not readily available
- Stability: Stable under standard conditions but sensitive to strong bases and nucleophiles
Applications in Scientific Research
This compound has applications in scientific research, especially in organic synthesis. Its functional groups influence its reactivity. The bromomethyl group can act as an electrophile, creating covalent bonds with nucleophilic sites on proteins or biomolecules, while the fluorine atom enhances reactivity through electronic effects.
While specific case studies or detailed research findings for this compound were not found in the search results, the provided documents discuss related concepts such as fluorination methods and applications of similar compounds . These include:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-chloromethyl-2-fluoropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-(Benzyloxy)-2-(bromomethyl)-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-2-(bromomethyl)-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through nucleophilic substitution reactions, where a benzyloxy group is introduced to a fluoropropanol framework, followed by bromination at the appropriate position.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties against flaviviruses such as Zika and dengue. For instance, structure-activity relationship (SAR) studies indicate that modifications in the alkyl or aryl groups significantly impact the inhibitory potency against viral proteases .
- Quorum Sensing Inhibition : Research has shown that certain derivatives can act as quorum sensing inhibitors (QSIs), which are crucial in controlling bacterial virulence. Compounds akin to this compound have demonstrated the ability to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa .
- Toxicological Profile : The compound exhibits some level of toxicity, with classifications indicating harmful effects if ingested and potential skin irritation . This necessitates careful evaluation in therapeutic contexts.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Zika Virus Inhibition : A series of compounds structurally related to this compound were tested for their ability to inhibit Zika virus replication in vitro. The most potent inhibitors demonstrated IC50 values in the nanomolar range, underscoring the importance of structural modifications in enhancing antiviral efficacy .
- Quorum Sensing Studies : In experiments focusing on QS inhibition, compounds similar to this compound were found to significantly reduce elastase production and biofilm formation by Pseudomonas aeruginosa PA01 strain, indicating their potential utility in treating antibiotic-resistant infections .
Research Findings
Table 1 summarizes key findings related to the biological activity of this compound and its analogs:
Properties
Molecular Formula |
C11H14BrFO2 |
---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
2-(bromomethyl)-2-fluoro-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C11H14BrFO2/c12-7-11(13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |
InChI Key |
MVYZNCSZNYXJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(CBr)F |
Origin of Product |
United States |
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